3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with difluoromethyl, methoxyphenyl, and methylsulfinylphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide under basic conditions.
Substitution with Methoxyphenyl and Methylsulfinylphenyl Groups: The final steps involve the substitution reactions where the pyrazole ring is functionalized with methoxyphenyl and methylsulfinylphenyl groups using appropriate aryl halides and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole undergoes various types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the difluoromethyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Aryl halides, coupling reagents like palladium catalysts.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of difluoromethyl-reduced derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethyl group is known to enhance binding affinity and metabolic stability, while the methoxyphenyl and methylsulfinylphenyl groups contribute to the overall pharmacophore, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethyl)-4-methoxyphenylpyrazole: Lacks the methylsulfinylphenyl group, resulting in different chemical properties.
1-(4-Methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole: Lacks the difluoromethyl group, affecting its biological activity.
3-(Difluoromethyl)-1-(4-methoxyphenyl)pyrazole: Lacks the methylsulfinylphenyl group, leading to variations in reactivity and applications.
Uniqueness
The unique combination of difluoromethyl, methoxyphenyl, and methylsulfinylphenyl groups in 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biologische Aktivität
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole is a synthetic compound belonging to the pyrazole class, distinguished by its unique molecular structure featuring difluoromethyl, methoxy, and methylsulfinyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula: C18H16F2N2O2S
- Molecular Weight: 362.4 g/mol
- CAS Number: 151506-44-4
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoromethyl group enhances binding affinity to biological targets, while the methoxy and methylsulfinyl groups modulate pharmacokinetic properties. These interactions may lead to inhibition or activation of specific biochemical pathways, contributing to its observed effects.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the methylsulfinyl group is particularly noteworthy as it has been associated with enhanced antimicrobial activity against various pathogens.
Compound | Activity | Reference |
---|---|---|
This compound | Antimicrobial | |
4-Methylthio-1H-pyrazole | Significant antimicrobial activity |
Anticancer Properties
Studies have suggested that pyrazole derivatives can exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The unique substituents in this compound may enhance its efficacy against cancer cell lines.
Study | Findings | Reference |
---|---|---|
In vitro studies on cancer cell lines | Induced apoptosis in specific cancer types | |
Mechanistic studies | Inhibition of key signaling pathways involved in cancer progression |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This property could be beneficial for conditions such as chronic obstructive pulmonary disease (COPD).
Study | Findings | Reference |
---|---|---|
In vivo models of inflammation | Reduced levels of inflammatory markers | |
Cytokine assays | Inhibition of TNF-alpha and IL-6 production |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated a significant reduction in bacterial growth at low concentrations, indicating its potential as a therapeutic agent.
Case Study 2: Cancer Cell Line Studies
In vitro experiments using breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by morphological changes indicative of apoptosis. These findings suggest its potential application in cancer therapy.
Eigenschaften
CAS-Nummer |
151506-44-4 |
---|---|
Molekularformel |
C18H16F2N2O2S |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole |
InChI |
InChI=1S/C18H16F2N2O2S/c1-24-14-7-5-13(6-8-14)22-17(11-16(21-22)18(19)20)12-3-9-15(10-4-12)25(2)23/h3-11,18H,1-2H3 |
InChI-Schlüssel |
JJAPPCJXQFKMJL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)F)C3=CC=C(C=C3)S(=O)C |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)F)C3=CC=C(C=C3)S(=O)C |
Key on ui other cas no. |
151507-21-0 151507-22-1 151506-44-4 |
Synonyme |
3(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole DIFPAS-pyrazole FR 140423 FR140423 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.